

Application Notes and Protocols: AGN 194310

Treatment of Prostate Cancer Cell Lines

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Compound of Interest

Compound Name: AGN 194310

Cat. No.: B1665646

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Introduction

AGN 194310 is a potent and selective pan-antagonist of retinoic acid receptors (RARs), exhibiting high affinity for RAR α , RAR β , and RAR γ with K_d values of 3 nM, 2 nM, and 5 nM, respectively.[1][2] This synthetic retinoid has demonstrated significant preclinical activity as a growth inhibitor of human prostate cancer cells.[2][3] Notably, **AGN 194310** is more effective at inhibiting the growth of prostate carcinoma cells than normal prostate epithelium, suggesting a therapeutic window for cancer treatment.[3][4] This document provides detailed application notes and protocols for the treatment of LNCaP, PC-3, and DU-145 prostate cancer cell lines with **AGN 194310**, summarizing key findings and experimental methodologies.

Mechanism of Action

AGN 194310 exerts its anti-cancer effects by antagonizing RARs, which are crucial for the survival and proliferation of prostate epithelium.[5] Treatment of prostate cancer cells with **AGN 194310** leads to a cascade of events, including a G1 phase cell cycle arrest within 12 hours, an associated increase in the level of the cyclin-dependent kinase inhibitor p21waf1, and subsequent induction of apoptosis within three days.[3][4] Interestingly, the induced apoptosis is caspase-independent, as demonstrated by the lack of caspase cleavage and activation, and the ineffectiveness of the pan-caspase inhibitor Z-VAD-FMK in preventing DNA fragmentation.[3][4] This form of programmed cell death is also referred to as necroptosis.[2][6][7][8] The signaling pathway is hypothesized to be dependent on RAR γ -regulated gene transcription.[5]

Data Presentation

Table 1: IC50 Values of AGN 194310 in Prostate Cancer Cell Lines

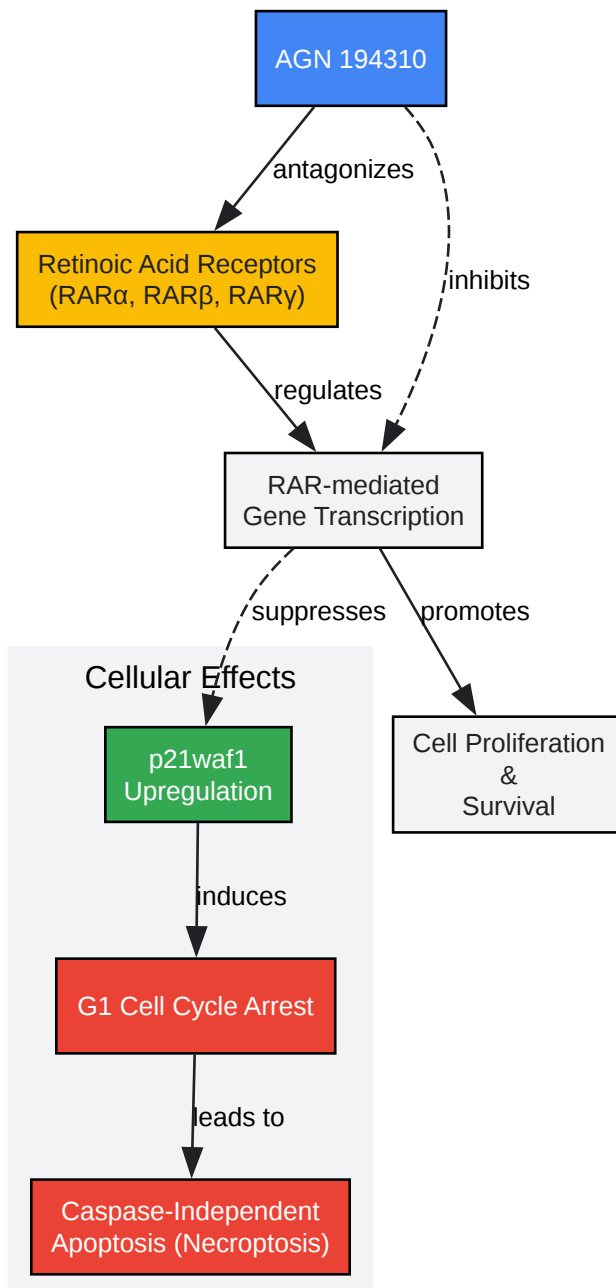
Cell Line	Assay Type	IC50 (nM)	Reference
LNCaP	Growth Inhibition (Microtitre wells)	343 ± 78	[3]
PC-3	Growth Inhibition (Microtitre wells)	183 ± 76	[3]
DU-145	Growth Inhibition (Microtitre wells)	243 ± 56	[3]
LNCaP	Colony Formation	16	[1][3][5][9]
PC-3	Colony Formation	18	[1][3][5]
DU-145	Colony Formation	34	[1][3][5]

Table 2: Cellular Effects of AGN 194310 on LNCaP Cells

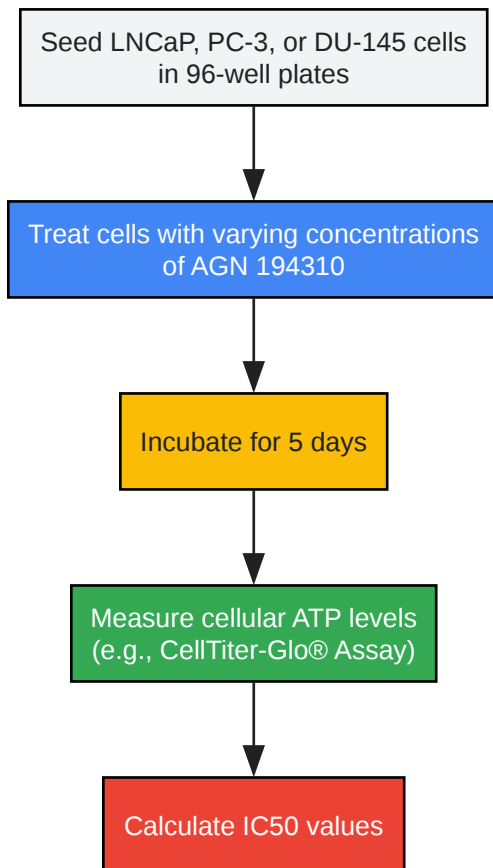
Effect	Time Point	Observation	Reference
Cell Cycle Arrest	12 hours	Arrest in G1 phase	[3][4]
p21waf1 Levels	12 hours	Increased expression	[3][4]
Apoptosis	3 days	Mitochondrial depolarization, Annexin V binding, DNA fragmentation	[3][4]
Apoptosis (at 1 µM)	72 hours	~80% of cells undergo apoptosis	[1]

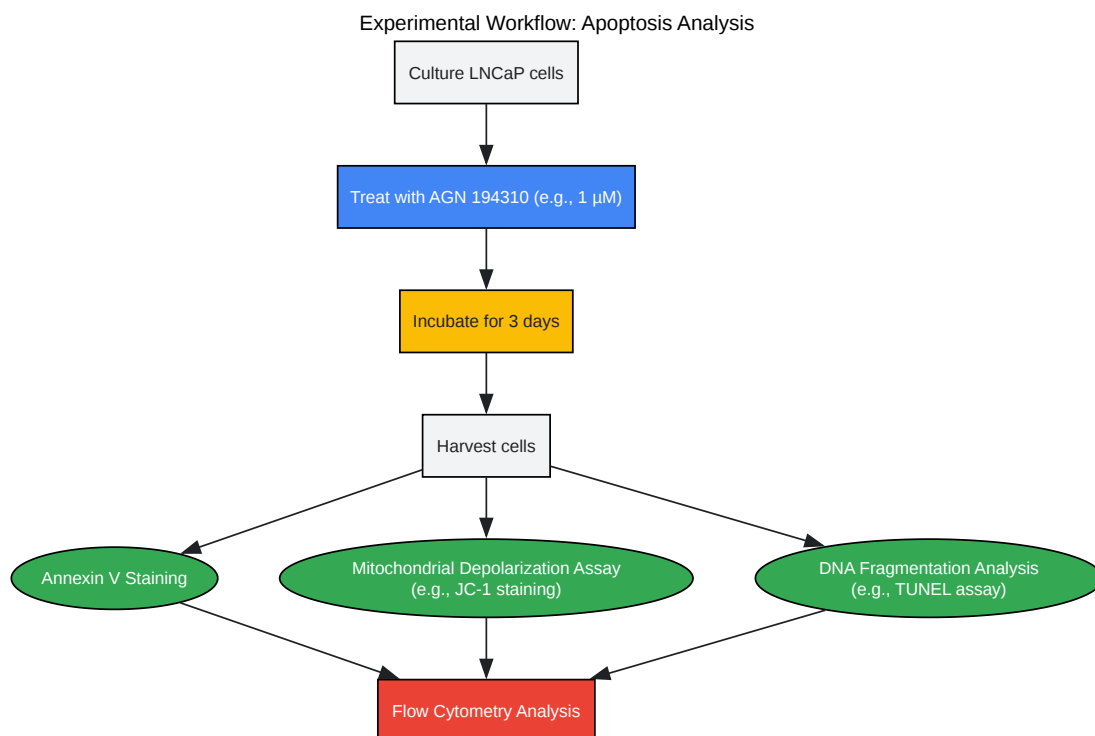
Mandatory Visualizations

Proposed Signaling Pathway of AGN 194310 in Prostate Cancer Cells



Experimental Workflow: Cell Viability and Growth Inhibition Assay





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